

Technical Guide: Cellular Effects of MRT-2359 on Cancer Cell Lines

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Compound of Interest

Compound Name: MRT-81

Cat. No.: B7950821

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Disclaimer: Information regarding a compound specifically named "**MRT-81**" was not publicly available at the time of this writing. This guide details the known cellular effects of a similarly named investigational drug, MRT-2359, developed by Monte Rosa Therapeutics. The data presented here is based on publicly accessible information and may not represent the complete profile of this compound.

This technical guide provides an in-depth overview of the preclinical data and mechanism of action for MRT-2359, a molecular glue degrader. The information is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics.

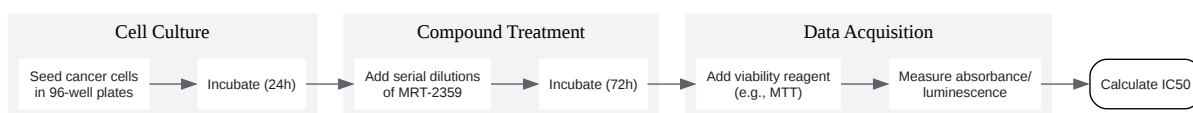
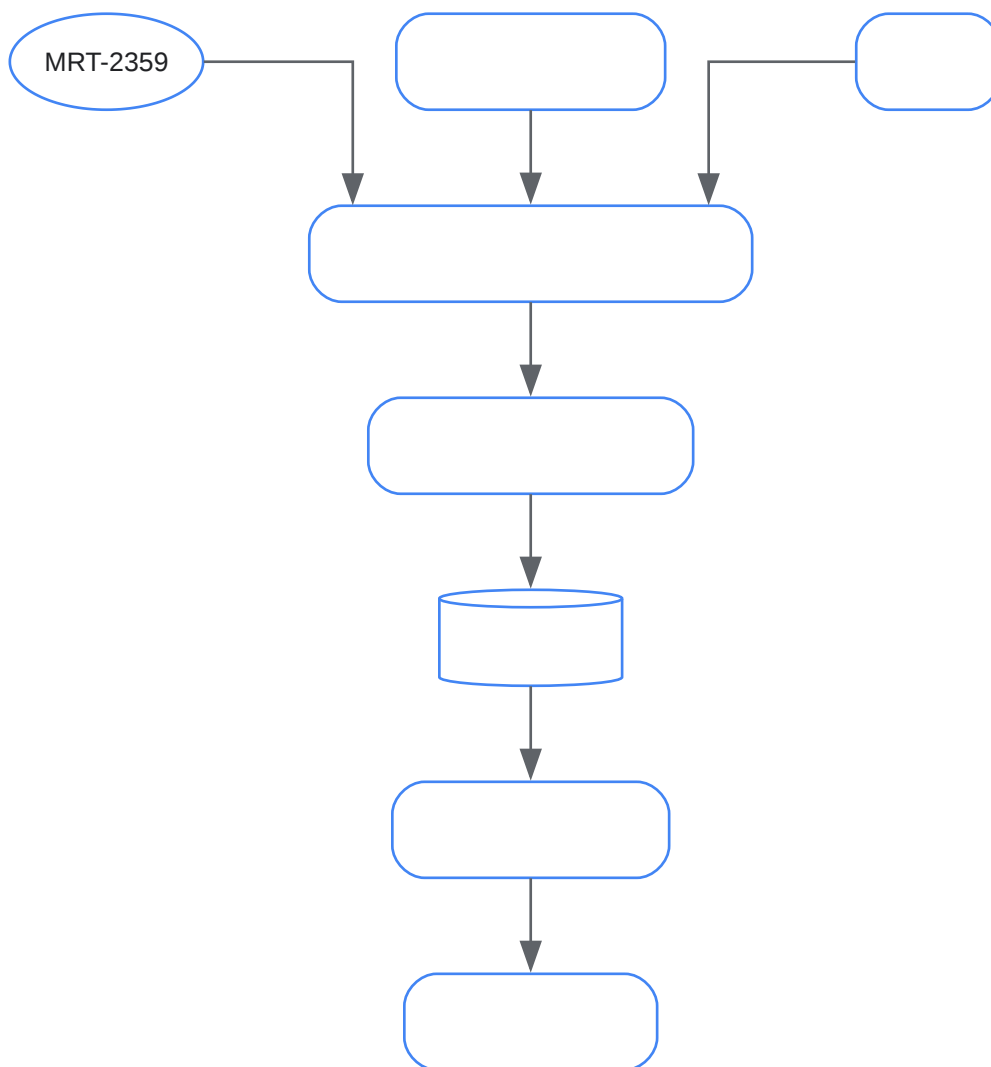
Overview of MRT-2359

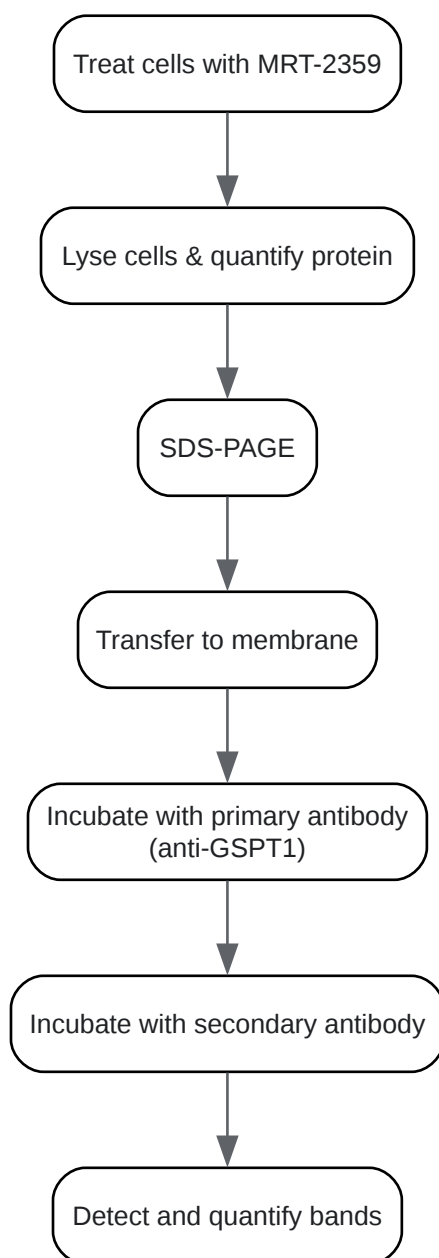
MRT-2359 is a potent and selective molecular glue degrader that targets the translation termination factor GSPT1 (G1 to S phase transition 1). It is being developed for the treatment of cancers driven by MYC overexpression.^[1] Cancers with high levels of MYC, a key oncogenic driver, have shown dependence on GSPT1, presenting a therapeutic window for GSPT1-directed therapy.^[1]

Mechanism of Action

MRT-2359 functions by inducing the degradation of GSPT1. This targeted protein degradation is hypothesized to be particularly effective in cancer cells with high MYC expression. The proposed mechanism involves the formation of a ternary complex between GSPT1, the E3

ubiquitin ligase substrate receptor, and MRT-2359, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.





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References

- 1. pdf.secdatabase.com [pdf.secdatabase.com]
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